molecular formula C17H21N4O12PS B10778218 N-Sulfo-flavin mononucleotide

N-Sulfo-flavin mononucleotide

Cat. No. B10778218
M. Wt: 536.4 g/mol
InChI Key: ZLPUGFBBLGQWBS-SCRDCRAPSA-N
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Description

These nucleotides contain a flavin moiety, which is a compound that includes the tricyclic isoalloxazine ring system bearing two oxo groups at the 2- and 4-positions . This compound is a derivative of riboflavin (vitamin B2) and plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfo-Flavin Mononucleotide typically involves the sulfonation of flavin mononucleotide. This process can be achieved through chemical reactions that introduce a sulfonate group into the flavin mononucleotide structure. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of flavin mononucleotide and its derivatives, including this compound, is primarily based on microbial fermentation processes. Genetically engineered strains of microorganisms, such as Bacillus subtilis, are used to produce high yields of these compounds. The fermentation process is optimized to ensure efficient production and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: N-Sulfo-Flavin Mononucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoalloxazine ring system, which can participate in electron transfer processes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of flavin-N-oxide derivatives, while reduction reactions can yield reduced flavin mononucleotide .

Mechanism of Action

The mechanism of action of N-Sulfo-Flavin Mononucleotide involves its role as a cofactor in enzymatic reactions. It participates in redox reactions by alternating between oxidized and reduced states. The isoalloxazine ring system facilitates electron transfer, making it an essential component in various biochemical pathways. The compound targets enzymes such as flavoproteins, which are involved in critical cellular processes .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the sulfonate group, which enhances its solubility and reactivity in aqueous environments. This modification allows it to participate in a broader range of biochemical reactions compared to its non-sulfonated counterparts .

properties

Molecular Formula

C17H21N4O12PS

Molecular Weight

536.4 g/mol

IUPAC Name

7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4-trihydroxy-5-phosphonooxypentyl]benzo[g]pteridin-5-ium-5-sulfonate

InChI

InChI=1S/C17H21N4O12PS/c1-7-3-9-10(4-8(7)2)21(35(30,31)32)13-15(18-17(26)19-16(13)25)20(9)5-11(22)14(24)12(23)6-33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H3-,19,25,26,27,28,29,30,31,32)/t11-,12+,14-/m0/s1

InChI Key

ZLPUGFBBLGQWBS-SCRDCRAPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)S(=O)(=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)O)O)O)O)S(=O)(=O)[O-]

Origin of Product

United States

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